TCO-PEG3-acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of TCO-PEG3-acid typically involves the following steps:

Formation of the TCO moiety: The trans-cyclooctene (TCO) group is synthesized through a series of organic reactions, including cyclooctene functionalization.

PEGylation: The polyethylene glycol (PEG) chain is introduced through etherification reactions.

Carboxylation: The terminal carboxylic acid group is added via esterification or amidation reactions.

Industrial Production Methods: Industrial production of this compound involves large-scale organic synthesis techniques, often utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The process typically includes:

Batch or continuous flow reactors: For efficient and scalable synthesis.

Purification techniques: Such as chromatography and crystallization to achieve the desired purity levels

Types of Reactions:

Inverse Electron Demand Diels-Alder Reaction (iEDDA): this compound undergoes this reaction with tetrazine-containing compounds to form stable dihydropyridazine linkages

Amidation: The terminal carboxylic acid group can react with primary amines in the presence of activators like EDC or HATU to form stable amide bonds

Common Reagents and Conditions:

Tetrazine compounds: For iEDDA reactions.

EDC or HATU: For amidation reactions.

Solvents: Such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF).

Major Products:

Dihydropyridazine derivatives: From iEDDA reactions.

Amide derivatives: From amidation reactions

Aplicaciones Científicas De Investigación

PROTAC Synthesis

One of the most significant applications of TCO-PEG3-acid is in the synthesis of PROTACs (proteolysis-targeting chimeras). PROTACs are bifunctional molecules that induce targeted protein degradation via the ubiquitin-proteasome system. This compound serves as a linker connecting two distinct ligands: one that binds to the target protein and another that interacts with an E3 ubiquitin ligase . This application is pivotal in drug discovery, particularly for targeting "undruggable" proteins.

Bioorthogonal Chemistry

This compound is widely utilized in bioorthogonal chemistry due to its fast reaction rates and selectivity. The iEDDA reaction between TCO and tetrazine allows for efficient labeling of biomolecules, including proteins and nucleic acids, enabling real-time imaging and tracking within biological systems . This property is crucial for applications in live-cell imaging and diagnostics.

Antibody-Drug Conjugates (ADCs)

The incorporation of this compound into ADCs enhances the conjugation efficiency of therapeutic agents to antibodies. The PEG spacer improves solubility and reduces protein aggregation, which is vital for maintaining the stability and efficacy of ADCs during storage and administration . This application has significant implications for targeted cancer therapies.

Case Study 1: PROTAC Development

A study demonstrated the successful synthesis of a PROTAC using this compound as a linker. The resulting molecule effectively degraded the target protein in cellular assays, showcasing the potential of TCO-based linkers in developing novel therapeutic agents against cancer .

Case Study 2: Live-Cell Imaging

In another study, researchers utilized this compound for the labeling of cancer cells with tetrazine-modified fluorescent probes. The rapid reaction allowed for real-time visualization of cellular processes, highlighting the utility of TCO in bioorthogonal applications .

Comparative Data Table

| Property/Feature | This compound | Other Linkers (e.g., NHS esters) |

|---|---|---|

| Reaction Type | iEDDA with tetrazines | Amine coupling |

| Reaction Rate | Fast | Moderate |

| Catalyst Requirement | None | Requires coupling agents |

| Biocompatibility | High | Variable |

| Solubility | Water-soluble due to PEG | Often limited |

Mecanismo De Acción

TCO-PEG3-acid exerts its effects through the following mechanisms:

Click Chemistry: The TCO moiety reacts with tetrazine-containing compounds via the iEDDA reaction, forming stable covalent bonds.

PROTAC Formation: The PEG linker joins two ligands, one targeting an E3 ubiquitin ligase and the other targeting the protein of interest, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome

Comparación Con Compuestos Similares

TCO-PEG3-biotin: Contains a biotin moiety instead of a carboxylic acid, used for biotinylation reactions.

TCO-PEG3-maleimide: Contains a maleimide group, used for thiol-reactive conjugation.

Uniqueness of TCO-PEG3-acid:

Versatility: The terminal carboxylic acid group allows for a wide range of conjugation reactions.

Efficiency: The TCO moiety enables rapid and selective click chemistry reactions.

Solubility: The PEG chain enhances solubility in aqueous media, making it suitable for biological applications

This compound stands out due to its unique combination of a TCO moiety and a PEG linker, making it a valuable tool in various fields of scientific research and industrial applications.

Actividad Biológica

TCO-PEG3-acid is a polyethylene glycol (PEG)-based linker primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents that utilize the ubiquitin-proteasome system to selectively degrade target proteins, offering a promising avenue for drug development in various diseases, including cancer. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C₁₃H₂₄N₂O₇

- Molecular Weight : 296.34 g/mol

- CAS Number : 2243569-22-2

This compound functions as a linker in PROTACs, enabling the conjugation of two distinct ligands: one targeting an E3 ubiquitin ligase and the other targeting a specific protein for degradation. The unique feature of TCO (trans-cyclooctene) is its ability to participate in inverse electron-demand Diels-Alder (iEDDA) reactions with tetrazine derivatives, facilitating rapid and selective labeling of biomolecules. This reaction is crucial for the effective functioning of PROTACs in cellular environments.

In Vitro Studies

This compound has been shown to enhance the efficacy of PROTACs in various cell lines. For instance, studies indicate that PROTACs incorporating this compound can achieve significant degradation of target proteins, demonstrating IC₅₀ values in the low nanomolar range. The following table summarizes key findings from recent studies:

Case Studies

-

Case Study on Cancer Cell Lines :

In a study by Wang et al., this compound was utilized in constructing a PROTAC targeting BRD4 in HeLa cells. The results showed that the compound effectively reduced BRD4 levels by over 80% within 24 hours, indicating its potential as an anti-cancer agent through targeted protein degradation . -

Application in Antibody-Drug Conjugates (ADCs) :

This compound has also been explored for use in ADCs, where it facilitates the selective delivery of cytotoxic agents to cancer cells. Research demonstrated that conjugating this compound to antibodies resulted in enhanced cytotoxicity against tumor cells while minimizing toxicity to normal tissues .

Propiedades

IUPAC Name |

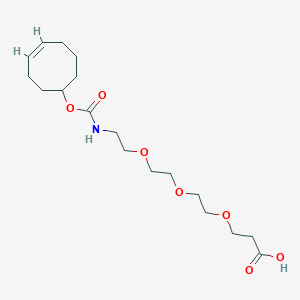

3-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO7/c20-17(21)8-10-23-12-14-25-15-13-24-11-9-19-18(22)26-16-6-4-2-1-3-5-7-16/h1-2,16H,3-15H2,(H,19,22)(H,20,21)/b2-1- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXDTTWUFRONNF-UPHRSURJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.